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Compound of Interest

Compound Name:
2-chloro-N-(2-methoxy-5-

nitrophenyl)acetamide

CAS No.: 58795-63-4

Cat. No.: B1607580 Get Quote

Synthesis, Reactivity, and Applications in Heterocyclic
Chemistry
Executive Summary & Chemical Identity
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is a disubstituted acetanilide derivative

characterized by two distinct reactive centers: an electrophilic

-chloroacetamide group and a reducible nitro group.[1] This "orthogonal reactivity" allows it to
function as a versatile linchpin in the synthesis of fused bicyclic heterocycles.

It is widely utilized as:

A Synthetic Intermediate: For the construction of 3,4-dihydroquinoxalin-2(1H)-ones via

reductive cyclization.

An Impurity Standard: In the quality control of Amsacrine (antineoplastic) and structural

analogs of Osimertinib (EGFR inhibitor), where des-fluoro analogs are monitored.

A Pharmacophore Scaffold: For developing antimicrobial and melanogenesis inhibitors.

Chemical Data Table

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1607580?utm_src=pdf-interest
https://www.benchchem.com/product/b1607580?utm_src=pdf-body
https://www.bgrci.de/fileadmin/BGRCI/Downloads/DL_Praevention/Fachwissen/Gefahrstoffe/TOXIKOLOGISCHE_BEWERTUNGEN/GeneralIntroduction-2004-08-In.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

IUPAC Name 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide

Common Synonyms
N-(2-Methoxy-5-nitrophenyl)-2-chloroacetamide;

5'-Nitro-o-acetanisidide

CAS Number 33721-54-9

Molecular Formula

Molecular Weight 244.63 g/mol

SMILES COc1c(NC(=O)CCl)cc(cc1)[O-]

Appearance Light yellow to orange crystalline powder

Melting Point 132–135 °C (Recrystallized from Ethanol)

Solubility
Soluble in DMSO, DMF, DCM; Sparingly soluble

in Water

Synthesis Protocol
The synthesis follows a standard Schotten-Baumann acylation protocol. The nucleophilic

aniline nitrogen of 2-methoxy-5-nitroaniline attacks the electrophilic carbonyl of chloroacetyl

chloride.

Reaction Scheme
The following diagram illustrates the synthesis pathway and the critical reagents involved.
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Figure 1: Acylation pathway for the synthesis of the title compound.

Step-by-Step Methodology
Reagents:

2-Methoxy-5-nitroaniline (1.0 eq)[2]

Chloroacetyl chloride (1.2 eq)

Triethylamine (TEA) (1.5 eq) or Potassium Carbonate (

)

Dichloromethane (DCM) or Toluene (Solvent)

Protocol:

Dissolution: Charge a 3-neck round-bottom flask with 2-methoxy-5-nitroaniline (10.0 g, 59.5

mmol) and dry DCM (100 mL). Stir until fully dissolved.

Base Addition: Add Triethylamine (12.5 mL, 89.2 mmol) to the solution. Cool the mixture to

0–5 °C using an ice bath.

Acylation: Add Chloroacetyl chloride (5.7 mL, 71.4 mmol) dropwise over 30 minutes via an

addition funnel. Caution: Exothermic reaction. Maintain internal temperature < 10 °C.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C).

Stir for 3–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or HPLC.[3][4]

Quench & Workup:

Quench the reaction with water (50 mL).

Separate the organic layer and wash sequentially with 1N HCl (50 mL, to remove

unreacted aniline/TEA), Sat.
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(50 mL), and Brine (50 mL).

Dry the organic phase over anhydrous

.[5]

Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from Ethanol or

Ethyl Acetate/Hexane to yield the product as light yellow needles.

Target Yield: 85–92%

Reactivity & Downstream Applications
The molecule's utility stems from its ability to undergo divergent reaction pathways. It acts as a

"switch" molecule in library synthesis.

Pathway A: Nucleophilic Substitution ( )
The

-chlorine atom is highly labile and easily displaced by secondary amines, thiols, or alkoxides.
This is used to attach solubilizing groups (e.g., morpholine, N-methylpiperazine) before
reducing the nitro group.

Pathway B: Reductive Cyclization (The "Bischler" Mode)
Reduction of the nitro group to an amine (

) creates a nucleophile at the 5-position. While direct cyclization is sterically hindered by the
para-positioning relative to the methoxy group, this scaffold is often used in multi-step
heterocycle synthesis where the methoxy group is either:

Demethylated (

) to a phenol, allowing formation of 1,4-benzoxazin-3-ones.

Displaced or used as a directing group for further halogenation.

Reactivity Flowchart

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.rsc.org/suppdata/c8/ob/c8ob00841h/c8ob00841h1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-chloro-N-(2-methoxy-
5-nitrophenyl)acetamide

Glycinamide Derivative
(Solubilized Scaffold)

Path A: SN2 Attack
(K2CO3, acetone)

Intermediate:
5-Amino-2-methoxy-

N-(2-chloroacetyl)aniline

Path B: Nitro Reduction

Secondary Amine
(e.g., Morpholine)

Reduction
(Fe/HCl or H2/Pd-C)

Quinoxalinone /
Benzoxazinone Core

Intramolecular
Cyclization

Cyclization
(Base/Heat)

Click to download full resolution via product page

Figure 2: Divergent synthetic pathways available from the core scaffold.

Pharmaceutical Applications & Impurity Profiling
Impurity Standard for Amsacrine & Kinase Inhibitors
In the synthesis of Amsacrine (an acridine-based DNA intercalator), the aniline precursor N-(4-

amino-3-methoxyphenyl)methanesulfonamide is required. If chloroacetyl chloride is

inadvertently introduced or if similar acylating agents are present as contaminants, the title

compound (or its regioisomers) can form.

Significance: Regulatory agencies (FDA/EMA) require identification of all impurities >0.1%.

This molecule serves as a reference standard to validate HPLC methods for purity analysis.

Structural Analog for EGFR Inhibitors
The title compound is the des-fluoro analog of the intermediate used for Osimertinib (Tagrisso)

and related 3rd-generation EGFR tyrosine kinase inhibitors (TKIs).

Osimertinib Intermediate:2-chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.
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Research Use: The title compound (lacking the fluorine at position 4) is used in Structure-

Activity Relationship (SAR) studies to determine the metabolic stability and binding affinity

contributions of the fluorine atom.

Safety & Handling (Self-Validating Protocol)
Hazard Class:

Skin Sensitizer: Chloroacetamides are potent alkylating agents. They can cause allergic

contact dermatitis.

Acute Toxicity: Nitroaromatics are often toxic if inhaled or absorbed.

Mandatory PPE:

Nitrile gloves (Double gloving recommended due to alkylating potential).

Chemical fume hood.

Full face shield if handling >10g scale.

Decontamination:

Spills should be treated with 10% aqueous ammonia or sodium hydroxide to hydrolyze the

chloroacetyl group to the less toxic glycolic acid derivative before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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